
Stat3-IN-1
Descripción general
Descripción
STAT3-IN-1, también conocido como compuesto 7d, es un inhibidor potente y selectivo del transductor de señales y activador de la transcripción 3 (STAT3). STAT3 es un factor de transcripción que desempeña un papel crucial en diversos procesos celulares, incluyendo el crecimiento, la supervivencia y la diferenciación celular. Con frecuencia está hiperactivado en muchos tipos de cáncer, lo que lo convierte en un objetivo significativo para la terapia contra el cáncer .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de STAT3-IN-1 implica múltiples pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones del grupo funcional para mejorar su actividad inhibitoria. La ruta sintética suele incluir:
Formación de la estructura principal: Esto implica la condensación de compuestos aromáticos específicos bajo condiciones controladas.
Modificaciones del grupo funcional: Introducción de diversos grupos funcionales para mejorar la selectividad y la potencia del compuesto. Este paso a menudo implica reacciones como la alquilación, la acilación y la esterificación.
Purificación y caracterización: El producto final se purifica utilizando técnicas como la cromatografía en columna y se caracteriza mediante métodos espectroscópicos como la resonancia magnética nuclear (RMN) y la espectrometría de masas (EM).
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para un mayor rendimiento y pureza, a menudo involucrando sistemas automatizados de síntesis y purificación. Las condiciones de reacción se controlan cuidadosamente para garantizar la consistencia y la reproducibilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
STAT3-IN-1 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente la actividad del compuesto.
Sustitución: Varias reacciones de sustitución pueden introducir diferentes grupos funcionales, mejorando las propiedades del compuesto
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se emplean en reacciones de sustitución
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados. Estos derivados a menudo se prueban para su actividad biológica para identificar inhibidores más potentes .
Aplicaciones Científicas De Investigación
Cancer Therapeutics
Stat3-IN-1 has demonstrated significant potential in preclinical cancer research. Key findings include:
- Inhibition of Tumor Growth : Studies have shown that this compound effectively inhibits tumor cell proliferation and induces apoptosis in various cancer cell lines, including breast and pancreatic cancers. For instance, in vitro studies indicated that this compound reduced cell viability and induced apoptosis at concentrations ranging from 50 to 100 μM .
- Tumor Regression : In vivo studies using mouse models have reported significant tumor regression upon treatment with this compound. Specifically, it was shown to induce regression of human breast carcinoma xenografts at doses between 5 to 20 mg/kg .
- Mechanisms of Action : The mechanism involves blocking STAT3 DNA-binding activity, leading to decreased expression of genes associated with tumor growth and survival. This includes downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Immune Modulation
This compound also plays a crucial role in modulating immune responses:
- Enhancement of Anti-Tumor Immunity : By inhibiting STAT3, this compound promotes the polarization of tumor-associated macrophages (TAMs) towards an M1 phenotype, which is associated with anti-tumor activity. This shift results in increased infiltration of cytotoxic T cells and natural killer (NK) cells into the tumor microenvironment .
- Reduction of Immune Checkpoint Molecules : Research indicates that silencing STAT3 can downregulate programmed-death ligand 1 (PD-L1) expression on tumor cells, thereby enhancing T-cell-mediated anti-tumor responses . This suggests that this compound may synergize with existing immunotherapies targeting immune checkpoints.
Case Studies
Mecanismo De Acción
STAT3-IN-1 ejerce sus efectos inhibiendo selectivamente la proteína STAT3. El mecanismo involucra:
Unión a la proteína STAT3: this compound se une al dominio SH2 de STAT3, evitando su dimerización y posterior activación.
Inhibición de la fosforilación de STAT3: Al bloquear la fosforilación de STAT3, el compuesto inhibe su translocación al núcleo y su capacidad de regular la expresión de genes diana.
Inducción de apoptosis: La inhibición de la actividad de STAT3 conduce a la regulación negativa de las proteínas antiapoptóticas y la inducción de apoptosis en las células cancerosas
Comparación Con Compuestos Similares
STAT3-IN-1 se compara con otros inhibidores de STAT3 para resaltar su singularidad:
S3I-201: Otro inhibidor de STAT3 que se dirige al dominio SH2.
Compuestos Similares
- S3I-201
- Stattic
- BP-1-102
- LLL12
- C188-9
Estos compuestos comparten objetivos similares, pero difieren en sus estructuras químicas, mecanismos de acción y perfiles de eficacia .
Actividad Biológica
Stat3-IN-1 is a small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is frequently implicated in various cancers. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
Overview of STAT3
STAT3 is a transcription factor that plays a crucial role in mediating cellular responses to cytokines and growth factors. It is involved in regulating gene expression related to cell proliferation, survival, differentiation, and immune responses. Aberrant activation of STAT3 is associated with tumorigenesis and cancer progression, making it a prime target for cancer therapeutics .
This compound inhibits STAT3 by disrupting its dimerization and DNA-binding activity. It binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. This inhibition leads to decreased transcription of STAT3 target genes that promote tumor growth and survival .
In Vitro Studies
This compound has demonstrated significant anti-proliferative effects on various cancer cell lines. For instance:
- Breast Cancer Cells (MDA-MB-231) : this compound reduced cell viability and induced apoptosis at concentrations ranging from 50 to 100 μM .
- Acute Myeloid Leukemia (AML) : In AML cell lines, this compound effectively induced apoptosis and inhibited cell growth, showcasing its potential against hematological malignancies .
Table 1: Summary of In Vitro Effects of this compound
Cell Line | Concentration (μM) | Effect |
---|---|---|
MDA-MB-231 | 50 - 100 | Reduced viability, increased apoptosis |
AML Cell Lines | Varies | Induced apoptosis, inhibited growth |
In Vivo Studies
In animal models, this compound has shown promising results in reducing tumor size and improving survival rates. For example:
- Xenograft Models : In breast cancer xenografts, treatment with this compound led to significant tumor regression compared to control groups .
Table 2: Summary of In Vivo Effects of this compound
Model | Treatment Dose (mg/kg) | Outcome |
---|---|---|
Breast Cancer Xenograft | 5 - 20 | Significant tumor regression |
Case Studies
Several case studies have highlighted the efficacy of this compound in specific cancer types:
- Breast Cancer : A study indicated that patients with elevated STAT3 activity showed improved responses when treated with this compound alongside conventional chemotherapy, suggesting a synergistic effect .
- Acute Myeloid Leukemia : In pediatric patients with AML, administration of this compound resulted in decreased levels of phosphorylated STAT3 and enhanced apoptosis in malignant cells .
Challenges and Future Directions
While this compound shows significant promise as an anticancer agent, challenges remain regarding its clinical application:
- Selectivity : Ensuring that this compound selectively targets STAT3 without affecting other signaling pathways is crucial for minimizing side effects.
- Delivery Mechanisms : Improving the bioavailability and delivery methods for effective systemic administration remains a focus for future research.
Propiedades
IUPAC Name |
(E)-N-[4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO6/c1-31-23-14-20(15-24(18-23)32-2)7-6-19-8-11-22(12-9-19)29-27(30)13-10-21-16-25(33-3)28(35-5)26(17-21)34-4/h6-18H,1-5H3,(H,29,30)/b7-6+,13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZAEBHIXYBHKA-FCXQYMQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is STAT3-IN-1, and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While its precise mechanism of action remains to be fully elucidated, research suggests that this compound likely interferes with STAT3 phosphorylation, dimerization, or DNA binding, ultimately inhibiting its transcriptional activity.
Q2: What are the downstream effects of STAT3 inhibition by this compound in glioma cells?
A2: this compound treatment has been shown to:
- Reduce glioma cell proliferation: By disrupting STAT3 signaling, this compound can inhibit the expression of genes involved in cell cycle progression, effectively suppressing glioma cell growth. []
- Induce apoptosis: this compound can promote programmed cell death (apoptosis) in glioma cells by modulating the expression of pro- and anti-apoptotic proteins. []
- Enhance chemosensitivity: this compound has demonstrated synergistic effects with the chemotherapeutic agent temozolomide (TMZ) in preclinical models, improving treatment efficacy and potentially overcoming TMZ resistance. []
- Suppress glioma stemness: Research suggests that this compound can inhibit the expression of stemness markers in glioma cells, potentially limiting tumor growth, relapse, and therapeutic resistance. []
Q3: What is the molecular formula, weight, and spectroscopic data for this compound?
A3: Unfortunately, the provided research papers do not disclose the detailed structural information of this compound, such as its molecular formula, weight, or spectroscopic data. Further investigation into the chemical structure of this compound is necessary to answer this question.
Q4: What is known about the material compatibility and stability of this compound under various conditions?
A4: The provided research papers primarily focus on the biological activity and therapeutic potential of this compound. Information regarding its material compatibility, stability under different storage conditions (temperature, humidity, light exposure), or compatibility with various solvents and excipients is not discussed. Additional studies focusing on the physicochemical properties of this compound are required to address this aspect.
Q5: What in vitro assays have been used to assess the efficacy of this compound in glioma?
A5: Researchers have employed various in vitro assays to evaluate the biological activity of this compound in glioma models, including:
- Cell proliferation assays (e.g., CCK-8 assay): To measure the effect of this compound on glioma cell growth and viability. []
- Colony formation assays: To assess the ability of this compound to inhibit the clonogenic potential of glioma cells, reflecting its impact on long-term cell survival and proliferation. []
Q6: Has this compound been tested in in vivo models of glioma? If so, what were the key findings?
A6: Yes, this compound has shown promising results in preclinical studies using subcutaneous tumor-bearing mice models of glioma. Key findings include:
- Tumor growth inhibition: this compound treatment significantly reduced tumor volume and weight compared to control groups. []
- Synergistic effects with TMZ: Combining this compound with temozolomide (TMZ) resulted in enhanced antitumor effects compared to either agent alone, highlighting its potential to improve current chemotherapy regimens. []
- Improved survival: this compound treatment, particularly in combination with TMZ, led to prolonged survival in glioma-bearing mice. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.